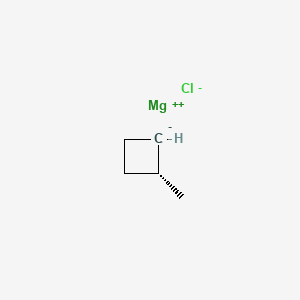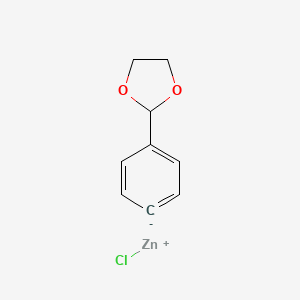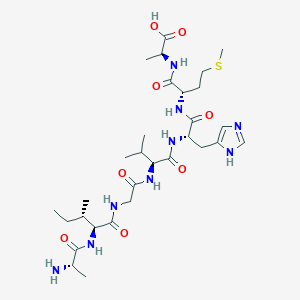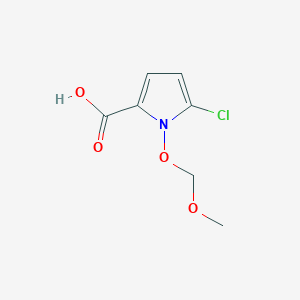
magnesium;methylcyclobutane;chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium methylcyclobutane chloride is a compound that consists of magnesium, methylcyclobutane, and chloride
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of magnesium methylcyclobutane chloride typically involves the reaction of methylcyclobutane with magnesium chloride under specific conditions. One common method is the Grignard reaction, where methylcyclobutane is reacted with magnesium in the presence of anhydrous ether to form the Grignard reagent, which is then treated with a suitable chloride source to yield magnesium methylcyclobutane chloride .
Industrial Production Methods
Industrial production of magnesium chloride often involves the electrolysis of magnesium chloride brine, which is obtained from seawater or mineral sources. The purified magnesium chloride is then reacted with methylcyclobutane under controlled conditions to produce magnesium methylcyclobutane chloride .
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium methylcyclobutane chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: It can be reduced to form hydrocarbons.
Substitution: The chloride ion can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while reduction may produce hydrocarbons .
Wissenschaftliche Forschungsanwendungen
Magnesium methylcyclobutane chloride has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Materials Science: The compound is explored for its potential use in the development of new materials with unique properties.
Medicinal Chemistry: Research is ongoing to investigate its potential as a precursor for pharmaceutical compounds.
Biochemistry: It is used in studies related to enzyme catalysis and metabolic pathways.
Wirkmechanismus
The mechanism of action of magnesium methylcyclobutane chloride involves its interaction with various molecular targets and pathways. In organic synthesis, it acts as a nucleophile, attacking electrophilic centers to form new bonds. In biological systems, it may interact with enzymes and other proteins, influencing their activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other organomagnesium halides such as magnesium ethylcyclobutane chloride and magnesium propylcyclobutane chloride .
Uniqueness
Magnesium methylcyclobutane chloride is unique due to its specific structure, which imparts distinct reactivity and selectivity in chemical reactions. Its methylcyclobutane moiety provides steric hindrance, influencing the compound’s behavior in various reactions compared to its analogs .
Eigenschaften
CAS-Nummer |
820222-33-1 |
|---|---|
Molekularformel |
C5H9ClMg |
Molekulargewicht |
128.88 g/mol |
IUPAC-Name |
magnesium;methylcyclobutane;chloride |
InChI |
InChI=1S/C5H9.ClH.Mg/c1-5-3-2-4-5;;/h3,5H,2,4H2,1H3;1H;/q-1;;+2/p-1/t5-;;/m0../s1 |
InChI-Schlüssel |
YIPRMQBBSCOJCL-XRIGFGBMSA-M |
Isomerische SMILES |
C[C@@H]1CC[CH-]1.[Mg+2].[Cl-] |
Kanonische SMILES |
CC1CC[CH-]1.[Mg+2].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2-Methylbutan-2-YL)disulfanyl]octane](/img/structure/B12526397.png)
![Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-(4-fluorophenyl)-](/img/structure/B12526405.png)

![4-(2-{4-[3-(4-Fluorophenyl)propyl]piperazin-1-yl}ethyl)-2-methoxyphenol](/img/structure/B12526422.png)
![3-Pentanone, 1-(phenylmethoxy)-2-[(phenylmethoxy)methyl]-](/img/structure/B12526429.png)
silane](/img/structure/B12526432.png)



![Thieno[3,2-e][2,1,3]benzoselenadiazole](/img/structure/B12526461.png)



